molecular formula C8H6FN B1315292 3-Ethynyl-4-fluoroaniline CAS No. 77123-60-5

3-Ethynyl-4-fluoroaniline

Cat. No.: B1315292
CAS No.: 77123-60-5
M. Wt: 135.14 g/mol
InChI Key: HWMVCSBQJWRQNF-UHFFFAOYSA-N
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Description

3-Ethynyl-4-fluoroaniline (CAS: 77123-60-5) is an aromatic amine derivative featuring an ethynyl (-C≡CH) group at the 3-position and a fluorine atom at the 4-position of the benzene ring. Its molecular formula is C₈H₆FN, with a molecular weight of 135.14 g/mol . The compound is commercially available in purities up to 97%, offered in quantities ranging from 100 mg to 10 g .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethynyl-4-fluoroaniline can be synthesized using 3-bromo-4-fluoronitrobenzene as a starting material. . The reaction conditions typically involve the use of tetra-triphenylphosphine palladium as a catalyst and an inert atmosphere to prevent oxidation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-4-fluoroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to form carbon-carbon bonds.

    Nucleophiles: Such as amines or thiols, used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate, used for oxidation reactions.

Major Products Formed

    Substituted Anilines: Formed from substitution reactions.

    Coupled Products: Formed from coupling reactions involving the ethynyl group.

    Oxidized Derivatives: Formed from oxidation reactions of the aniline group.

Scientific Research Applications

Chemical Synthesis

3-Ethynyl-4-fluoroaniline serves as a vital building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various coupling reactions. The ethynyl group acts as a nucleophile, facilitating carbon-carbon bond formation, while the fluoro group enhances the compound's reactivity and stability, making it an essential intermediate in synthetic pathways.

Medicinal Applications

The compound has garnered attention for its potential role in pharmaceuticals. Specifically, it is being investigated as an intermediate in the synthesis of cancer-targeting therapeutics. Research indicates that compounds derived from this compound may inhibit tumor growth by targeting specific receptors involved in cancer cell proliferation .

Case Study: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit dose-dependent cytotoxicity against various cancer cell lines. For instance, one study reported a significant reduction in cell viability in breast cancer cells treated with these compounds . This highlights the compound's potential as a lead structure for developing novel anticancer agents.

Industrial Applications

Beyond its role in academia and medicine, this compound is utilized in the production of specialty chemicals and materials with tailored properties. Its unique functional groups allow for modifications that can enhance material characteristics such as thermal stability and chemical resistance, making it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 3-ethynyl-4-fluoroaniline depends on its specific application. In coupling reactions, the ethynyl group acts as a nucleophile, participating in the formation of carbon-carbon bonds. The fluoro group can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Key Properties :

  • Storage : Requires protection from light and storage under inert atmospheres at 2–8°C .
  • Hazards : Classified with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .

Comparison with Structurally Similar Compounds

3-Ethynyl-4-fluoroaniline vs. 3-Chloro-4-fluoroaniline

  • Structural Differences : Replaces the ethynyl group with chlorine at the 3-position (CAS: 367-21-5; molecular formula: C₆H₅ClFN) .
  • Impact :
    • The chlorine atom is electron-withdrawing but less reactive in click chemistry compared to the ethynyl group , which enables alkyne-specific reactions (e.g., Huisgen cycloaddition) .
    • Applications : Chlorinated analogs are more common in agrochemicals, whereas ethynyl derivatives are prioritized in medicinal chemistry for modular synthesis .

This compound vs. 3-Ethynyl-2,4-difluoroaniline

  • Structural Differences : Additional fluorine at the 2-position (CAS: 1792939-17-3; molecular formula: C₈H₅F₂N) .
  • Impact :
    • Increased electronegativity from dual fluorine atoms enhances the compound’s stability and alters solubility.
    • Synthetic Utility : Difluoro derivatives may exhibit improved binding affinity in drug candidates due to enhanced halogen bonding .

This compound vs. 3-Chloro-4-ethoxy-5-fluoroaniline

  • Structural Differences : Incorporates ethoxy (-OCH₂CH₃) and chlorine substituents (CAS: 1017778-85-6; molecular weight: 189.61 g/mol) .
  • Impact :
    • The ethoxy group is electron-donating, increasing the aromatic ring’s basicity compared to the electron-withdrawing ethynyl group.
    • Applications : Ethoxy-containing analogs are intermediates in synthesizing antihypertensive or antiviral agents .

Research and Development Insights

  • Reactivity : The ethynyl group in this compound enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation and drug labeling .
  • Fluorine Effects : The 4-fluoro substituent enhances metabolic stability and bioavailability in drug candidates, a feature shared with other fluorinated anilines .

Biological Activity

Chemical Structure and Properties

3-Ethynyl-4-fluoroaniline has the molecular formula C_8H_6FN and a CAS number of 77123-60-5. Its structure features a fluorine atom at the para position (4-position) of the aniline ring and an ethynyl group (-C≡CH) at the meta position (3-position). This unique arrangement influences its electronic properties and reactivity, which could be advantageous in various scientific applications.

Synthesis Methods

The synthesis of this compound can be accomplished through several methods. One notable approach involves the reaction of 4-fluoroaniline with trimethylsilylacetylene in the presence of a palladium catalyst, followed by deprotection using tetrabutylammonium fluoride. This method is characterized by its simplicity, mild reaction conditions, and high yield .

Biological Activity Overview

While direct studies on this compound are scarce, its structural similarity to other fluoroanilines suggests potential interactions with biological systems. The following points summarize its potential biological activities:

  • Toxicity Studies : Related compounds such as 4-fluoroaniline have been studied for their toxicity effects on organisms like earthworms. These studies indicate that fluorinated compounds can affect metabolic pathways due to enhanced lipophilicity, potentially influencing absorption and distribution within biological systems .
  • Antiparasitic Activity : In a study evaluating compounds for efficacy against Toxoplasma gondii, this compound was included in bioassays where it was administered to mice. The results indicated that while specific efficacy data for this compound were not detailed, its inclusion suggests potential antiparasitic properties .

Comparative Analysis with Related Compounds

To better understand the biological implications of this compound, it is useful to compare it with other related compounds. The following table summarizes key findings from studies involving structurally similar compounds:

CompoundBiological ActivityReference
4-FluoroanilineToxicity studies indicate metabolic pathway effects
SalicylanilideInhibitory effects against Toxoplasma gondii
Quinazoline derivativesAntiproliferative activity against tumor cells

Case Studies and Research Findings

  • Toxicity Assessment : A study on the metabolic fate of 4-fluoroaniline indicated significant urinary metabolites resulting from hydroxylation processes. Similar metabolic pathways may be expected for this compound due to its structural characteristics .
  • Antiparasitic Efficacy : In vivo bioassays involving compounds similar to this compound showed promise against Toxoplasma gondii, suggesting that further research could elucidate its potential as an antiparasitic agent .
  • Cancer Research : Although not directly tested, the compound's structural features may lend themselves to applications in cancer therapeutics, similar to other derivatives that have shown antiproliferative effects against various tumor cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Ethynyl-4-fluoroaniline, and how is structural purity validated?

Methodological Answer: this compound is synthesized via substitution reactions, often starting from halogenated precursors. For example, in a patent application (), it replaced 3-ethynylaniline in a coupling reaction with an imidazo[4,5-b]pyridine carboxamide derivative. Key steps include:

  • Sonogashira coupling to introduce the ethynyl group.
  • Fluorination using selective reagents (e.g., KF or DAST).

Structural Validation:

  • NMR Spectroscopy : 1^1H/13^13C NMR confirms substitution patterns (e.g., ethynyl proton at δ ~2.5–3.5 ppm; aromatic fluorine splitting).
  • Mass Spectrometry : ESI-MS (M+1 = 134.1) matches the molecular formula C8_8H6_6FN .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >97% purity, as reported in commercial standards .

Table 1: Synthetic Conditions and Characterization Data

ParameterDetailsSource
Reaction Temperature80–100°C (Sonogashira coupling)
Yield60–75% (typical for Sonogashira)
Key NMR Peaks (δ ppm)2.9 (ethynyl H), 6.8–7.2 (aryl H)

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Under inert gas (N2_2/Ar) at –20°C to prevent oxidation of the ethynyl group.
  • Handling : Use chemical-impermeable gloves (nitrile) and fume hoods to avoid inhalation ().
  • Decomposition Risks : Exposure to moisture or light may hydrolyze the ethynyl group to ketones. Monitor via TLC or LC-MS periodically .

Advanced Research Questions

Q. How can researchers resolve contradictions in the reactivity of this compound under varying catalytic conditions?

Methodological Answer: Discrepancies in cross-coupling efficiency (e.g., Suzuki vs. Buchwald-Hartwig) often arise from:

  • Catalyst Poisoning : The ethynyl group may deactivate Pd catalysts. Use BrettPhos or SPhos ligands for improved stability .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote side reactions. Test under inert, anhydrous conditions .

Experimental Design Recommendations:

  • Control Experiments : Compare yields with/without the ethynyl group (e.g., 4-fluoroaniline vs. This compound).
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density distribution to explain regioselectivity .

Q. What analytical methods optimize detection of this compound in complex biological matrices?

Methodological Answer: For applications like histidine profiling ( ), use:

  • LC-HRMS : C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (0.1% formic acid in H2_2O/MeCN). Limit of detection (LOD) ≈ 0.1 ng/mL.
  • Chemical Probes : Couple with photoactivatable tags (e.g., NPA in ) for live-cell tracking. Validate specificity via knockout controls.

Table 2: Analytical Parameters

TechniqueSensitivitySelectivityApplication Example
LC-MS/MS0.1 ng/mLHighMetabolite identification
Fluorescent Tagging10 nMModerateCellular imaging

Q. How can researchers address discrepancies in reported toxicity profiles of this compound derivatives?

Methodological Answer: Contradictory toxicity data (e.g., EC50_{50} values) may stem from:

  • Impurity Interference : Byproducts like chloro derivatives () can skew results. Use preparative HPLC for isolation.
  • Assay Variability : Compare MTT vs. ATP-based viability assays in parallel.
  • Environmental Factors : Test under standardized OECD guidelines (e.g., pH 7.4, 37°C) to ensure reproducibility .

Q. What strategies validate the role of this compound in modulating enzymatic activity?

Methodological Answer:

  • Kinetic Studies : Measure kcatk_{cat}/KmK_m with/without the compound.
  • X-ray Crystallography : Resolve enzyme-cofactor structures to identify binding pockets (e.g., histidine residues in ).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔH, ΔS) .

Properties

IUPAC Name

3-ethynyl-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMVCSBQJWRQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506904
Record name 3-Ethynyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77123-60-5
Record name 3-Ethynyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16 mg of potassium carbonate are added to a solution of 360 mg of 4-fluoro-3-[(trimethylsilyl)ethynyl]aniline in 5 ml of methanol. After stirring over night under argon and at a temperature in the region of 20° C., the medium is concentrated to dryness under reduced pressure, then taken up in 8 ml of water and neutralized with a few drops of hydrochloric acid (1 N), and then extracted three times with diethyl ether. The combined organic phases are dried over anhydrous magnesium sulphate, filtered and concentrated to dryness under reduced pressure. 225 mg of 3-ethynyl-4-fluoroaniline are obtained in the form of a brown oil, the characteristics of which are the following:
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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